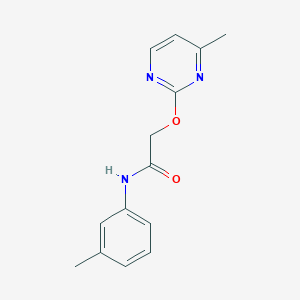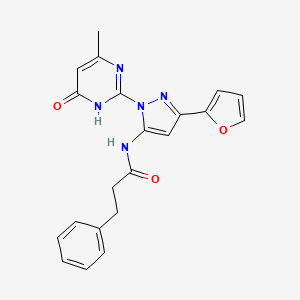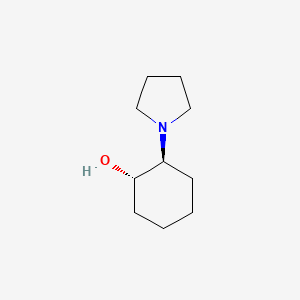
(1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with pyrrolidine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group or the pyrrolidine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: More saturated cyclohexane derivatives.
Substitution Products: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement.
2-(pyrrolidin-1-yl)cyclohexanone: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness:
Chirality: The (1S,2S) configuration provides unique stereochemical properties.
Functional Groups: The presence of both a hydroxyl group and a pyrrolidine ring offers diverse reactivity.
Properties
CAS No. |
14909-81-0; 174293-29-9 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.268 |
IUPAC Name |
(1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
QPIDLIAAUJBCSD-UWVGGRQHSA-N |
SMILES |
C1CCC(C(C1)N2CCCC2)O |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2510458.png)
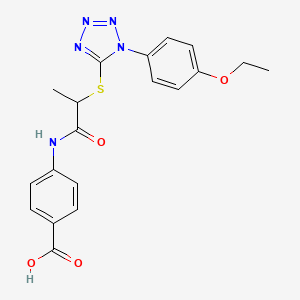
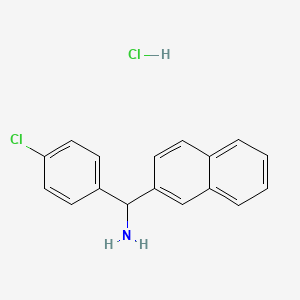
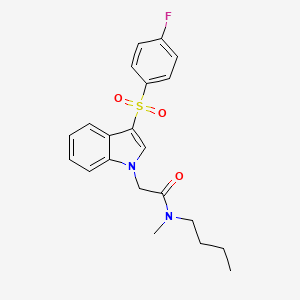
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2510468.png)
![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride](/img/structure/B2510469.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2510470.png)
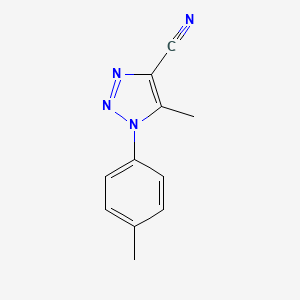
![4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2510473.png)
![1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2510474.png)
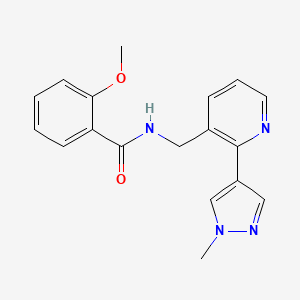
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
